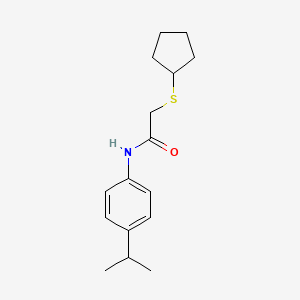![molecular formula C21H15N3O6 B4927780 4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, where a Schiff base ligand is formed through the reaction of an amine with an aldehyde or ketone. For instance, the synthesis of compounds with similar structures has been characterized using elemental analysis, UV-vis, FT-IR, 1H, and 13C NMR spectroscopy, alongside X-ray crystallographic techniques to confirm the molecular structure and analyze tautomeric equilibria (Hayvalı et al., 2010).
Molecular Structure Analysis
X-ray powder diffraction (XRPD) and density functional theory (DFT) studies have been employed to investigate the crystal structure and molecular geometry of similar compounds, providing insights into their solid-state structure and intermolecular interactions through Hirshfeld surface analysis (Rahmani et al., 2017).
Chemical Reactions and Properties
Research on compounds within this chemical family reveals their ability to undergo various reactions with nucleophiles and active methylene compounds, leading to the formation of substitution products and pyrazole derivatives, which are of interest for their potential applications in synthetic chemistry (Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties, including the crystal packing and hydrogen bonding patterns, are crucial for understanding the stability and solubility of such compounds. Studies often involve single-crystal X-ray analysis to determine the conformation and interactions within the crystal structure, contributing to the knowledge of how these properties affect the compound's behavior in different environments (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are explored through various spectroscopic and theoretical methods. Molecular docking and quantum chemical calculations, for example, offer insights into the electronic structure, intramolecular charge transfer, and potential biological activity of such compounds (Viji et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4E)-4-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6/c1-29-19-11-14(24(27)28)7-9-16(19)18-10-8-15(30-18)12-17-20(25)22-23(21(17)26)13-5-3-2-4-6-13/h2-12H,1H3,(H,22,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEUMLDLFUGARS-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-5-hydroxy-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4927709.png)
![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)
![1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)

![1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4927767.png)
![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)

![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![5-methyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4927794.png)